molecular formula C28H34FN3O4S B11935646 2-[4-[[2-ethoxy-4-ethyl-5-[[[(2R)-4-methyl-2-sulfanylpentanoyl]amino]methyl]imidazol-1-yl]methyl]-3-fluorophenyl]benzoic acid

2-[4-[[2-ethoxy-4-ethyl-5-[[[(2R)-4-methyl-2-sulfanylpentanoyl]amino]methyl]imidazol-1-yl]methyl]-3-fluorophenyl]benzoic acid

Cat. No.: B11935646
M. Wt: 527.7 g/mol
InChI Key: BSJZYWSFNCKCDR-RUZDIDTESA-N
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Description

TD-0212 is an orally active compound that functions as a dual pharmacology antagonist of the angiotensin II type 1 receptor and an inhibitor of neprilysin. It has a pKi value of 8.9 for the angiotensin II type 1 receptor and a pIC50 value of 9.2 for neprilysin . This compound is primarily used in research settings to explore its potential therapeutic effects, particularly in the context of hypertension.

Preparation Methods

The synthesis of TD-0212 involves merging the structures of losartan, an angiotensin II type 1 receptor antagonist, and thiorphan, a neprilysin inhibitor . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods also remain confidential, but typically involve large-scale chemical synthesis under controlled conditions to ensure purity and consistency.

Chemical Reactions Analysis

TD-0212 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

TD-0212 has a wide range of scientific research applications:

Mechanism of Action

TD-0212 exerts its effects by simultaneously antagonizing the angiotensin II type 1 receptor and inhibiting neprilysin . This dual action leads to a reduction in blood pressure by blocking the vasoconstrictive effects of angiotensin II and preventing the breakdown of natriuretic peptides, which promote vasodilation. The molecular targets involved include the angiotensin II type 1 receptor and neprilysin, both of which play crucial roles in regulating blood pressure.

Comparison with Similar Compounds

TD-0212 is unique due to its dual inhibition of the angiotensin II type 1 receptor and neprilysin. Similar compounds include:

    Losartan: An angiotensin II type 1 receptor antagonist.

    Thiorphan: A neprilysin inhibitor.

    Omapatrilat: A dual inhibitor of angiotensin-converting enzyme and neprilysin.

Compared to these compounds, TD-0212 offers the advantage of targeting both the angiotensin II type 1 receptor and neprilysin, potentially providing more effective blood pressure control with a lower risk of angioedema .

Properties

Molecular Formula

C28H34FN3O4S

Molecular Weight

527.7 g/mol

IUPAC Name

2-[4-[[2-ethoxy-4-ethyl-5-[[[(2R)-4-methyl-2-sulfanylpentanoyl]amino]methyl]imidazol-1-yl]methyl]-3-fluorophenyl]benzoic acid

InChI

InChI=1S/C28H34FN3O4S/c1-5-23-24(15-30-26(33)25(37)13-17(3)4)32(28(31-23)36-6-2)16-19-12-11-18(14-22(19)29)20-9-7-8-10-21(20)27(34)35/h7-12,14,17,25,37H,5-6,13,15-16H2,1-4H3,(H,30,33)(H,34,35)/t25-/m1/s1

InChI Key

BSJZYWSFNCKCDR-RUZDIDTESA-N

Isomeric SMILES

CCC1=C(N(C(=N1)OCC)CC2=C(C=C(C=C2)C3=CC=CC=C3C(=O)O)F)CNC(=O)[C@@H](CC(C)C)S

Canonical SMILES

CCC1=C(N(C(=N1)OCC)CC2=C(C=C(C=C2)C3=CC=CC=C3C(=O)O)F)CNC(=O)C(CC(C)C)S

Origin of Product

United States

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